6-Methoxy-1-methylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDSYQHGTWALKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579810 | |
| Record name | 6-Methoxy-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52986-71-7 | |
| Record name | 6-Methoxy-1-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52986-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methoxy 1 Methylisoquinoline and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis provides a versatile platform for creating complex isoquinoline (B145761) derivatives by building the core structure from simpler, acyclic precursors. Key modern strategies include regioselective metalation and transition-metal-catalyzed C-H activation/annulation reactions.
Regioselective Direct Ring Metalation Strategies
Direct metalation involves the deprotonation of an aromatic C-H bond by a strong base, creating a carbanionic intermediate that can be trapped with an electrophile. For isoquinolines, the C1 position is electronically deficient and thus acidic, making it a prime target for regioselective metalation.
The choice of base is critical for achieving high regioselectivity and functional group tolerance. The Knochel-Hauser base, TMPMgCl∙LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), has proven effective for the selective metalation of isoquinolines at the C1 position. nih.govsigmaaldrich.com This base offers advantages over traditional organolithium reagents by providing higher functional group compatibility and often improved regioselectivity. sigmaaldrich.com The metalation of a substituted 6-methoxyisoquinoline (B27300) derivative serves as a key example of this strategy. nih.gov In the synthesis of an alkaloid, 7-benzyloxy-6-methoxyisoquinoline was successfully metalated at the C1 position using TMPMgCl∙LiCl. nih.gov
Table 1: Regioselective Metalation of a 6-Methoxyisoquinoline Derivative
| Substrate | Base | Position of Metalation | Reference |
| 7-Benzyloxy-6-methoxyisoquinoline | TMPMgCl∙LiCl | C1 | nih.gov |
Following the successful metalation at the C1 position, the introduction of a methyl group is achieved by quenching the organometallic intermediate with a methylating agent, such as iodomethane. However, direct methylation attempts following metalation with TMPMgCl∙LiCl can be unsuccessful. nih.gov Research has shown that the addition of catalytic amounts of a copper salt, such as CuCN∙2LiCl, is essential to facilitate the methylation. nih.gov This cuprate-mediated approach enabled the synthesis of 7-benzyloxy-6-methoxy-1-methylisoquinoline. nih.gov Despite the successful methylation, the reaction yielded a mixture containing nearly equimolar amounts of the desired product and the unreacted starting material, which complicated the purification process due to their similar polarities. The isolated yield of the methylated product was reported to be 34%. nih.gov
Table 2: Cuprate-Mediated Methylation of a Metalated 6-Methoxyisoquinoline
| Metalated Intermediate | Reagents | Product | Yield | Reference |
| 1-Magnesiated-7-benzyloxy-6-methoxyisoquinoline | 1. CuCN∙2LiCl (catalytic) 2. Iodomethane | 7-Benzyloxy-6-methoxy-1-methylisoquinoline | 34% | nih.gov |
C-H Activation and Annulation Reactions
Transition metal-catalyzed C-H activation is a powerful tool for constructing heterocyclic rings. Rhodium(III)-catalyzed annulation reactions have emerged as a prominent method for synthesizing isoquinoline and isoquinolone scaffolds. researchgate.netnih.govsemanticscholar.org This approach involves the reaction of an aromatic precursor, such as an aryl ketoxime ester, with a coupling partner that provides the remaining atoms for the new ring.
In these annulation reactions, alkynes are common coupling partners. However, due to the challenges of handling gaseous acetylene (B1199291), stable and inexpensive liquid surrogates are highly desirable. Vinyl acetate (B1210297) has been successfully employed as a convenient and effective acetylene equivalent in rhodium(III)-catalyzed C-H activation/annulation reactions to produce 3,4-unsubstituted isoquinolones and related heterocycles. researchgate.netwhiterose.ac.ukwhiterose.ac.uk This strategy allows for the construction of the isoquinoline core without the need for gaseous alkynes. whiterose.ac.uk
A robust method for isoquinoline synthesis involves the rhodium(III)-catalyzed reaction of aryl ketoxime O-acyl derivatives with alkynes or alkyne equivalents. nih.govsemanticscholar.org The reaction proceeds through a redox-neutral pathway involving several key steps:
C-H Activation : The rhodium catalyst directs the cleavage of an ortho C-H bond on the aryl ring of the ketoxime, forming a rhodacycle intermediate.
Insertion : The alkyne or alkyne surrogate (like vinyl acetate) inserts into the rhodium-carbon bond.
Reductive Elimination & Cyclization : An intramolecular C-N bond is formed.
A critical feature of this transformation is the role of the N-O bond of the oxime ester, which functions as an internal oxidant. nih.govsemanticscholar.org This internal oxidation regenerates the Rh(III) catalyst, allowing the catalytic cycle to continue without the need for an external oxidizing agent. nih.govsemanticscholar.org This methodology provides a versatile route to a wide array of substituted isoquinolines. nih.gov
Table 3: Key Features of Rh(III)-Catalyzed Isoquinoline Synthesis
| Feature | Description | Reference(s) |
| Catalyst System | [Cp*RhCl₂]₂ with a salt like NaOAc | nih.gov |
| Aromatic Precursor | Aryl Ketone O-acyloxime Derivatives | nih.govsemanticscholar.org |
| Coupling Partner | Internal Alkynes or Acetylene Equivalents (e.g., Vinyl Acetate) | researchgate.netnih.govwhiterose.ac.uk |
| Mechanism | C-H vinylation via ortho-rhodation followed by C-N bond formation | nih.govsemanticscholar.org |
| Oxidant | The N-O bond of the oxime acts as an internal oxidant | nih.govsemanticscholar.org |
N-Acyl-Pictet-Spengler Reactions
The Pictet-Spengler reaction is a fundamental process in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization. cambridge.orgcutm.ac.in A significant modification of this reaction is the N-Acyl-Pictet-Spengler reaction, which proceeds through an N-acyliminium ion intermediate. researchgate.netrsc.org This intermediate is a highly potent electrophile, enabling cyclization to occur under milder conditions and with a broader range of aromatic systems. rsc.org
The general mechanism involves the initial acylation of the β-arylethylamine, followed by condensation with an aldehyde (such as acetaldehyde (B116499) for the introduction of a C1-methyl group) to form an N-acyl-Schiff base. In the presence of an acid catalyst, this generates the reactive N-acyliminium ion. This ion then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the 1-substituted tetrahydroisoquinoline ring system. cambridge.orgcutm.ac.in To obtain the final aromatic isoquinoline, a subsequent dehydrogenation or oxidation step is required to aromatize the newly formed heterocyclic ring. This approach offers a versatile route to substituted isoquinolines, including derivatives of 6-methoxy-1-methylisoquinoline.
Functionalization and Derivatization Strategies
Introduction of Methyl Groups at C1 Position
The introduction of a methyl group at the C1 position of the 6-methoxyisoquinoline scaffold is a key transformation. While direct methylation of the isoquinoline ring can be accomplished, for instance, through the metalation of the C1 position followed by quenching with an electrophilic methyl source like iodomethane, this approach can present significant challenges. nih.gov A primary difficulty is the separation of the desired 1-methylated product from the unreacted starting material due to their very similar polarities. nih.gov This has led to the development of alternative, indirect methods that facilitate easier purification and provide good yields. One of the most effective of these strategies is aminomethylation followed by hydrogenolytic cleavage. cambridge.orgname-reaction.com
Aminomethylation followed by Hydrogenolytic Cleavage
A highly effective, multi-step strategy for introducing a methyl group at the C1 position of isoquinolines involves an initial aminomethylation reaction followed by hydrogenolysis. cambridge.orgname-reaction.com This method serves as a practical alternative to direct methylation, overcoming the common problem of difficult product purification. nih.gov
The process begins with the regioselective metalation of the isoquinoline ring at the C1 position. This is typically achieved using a strong base. The resulting organometallic intermediate is then "trapped" by reacting it with an electrophile such as Eschenmoser's salt (dimethylaminomethylidene)iodide. name-reaction.comorganic-chemistry.org This step introduces a dimethylaminomethyl group at the C1 position. The resulting tertiary amine product has significantly different polarity compared to the starting material, which allows for straightforward chromatographic separation. nih.govname-reaction.com
The final steps involve converting the aminomethyl group into the desired methyl group. The tertiary amine is first quaternized by treatment with iodomethane, forming a quaternary ammonium (B1175870) salt. This salt is then subjected to hydrogenolytic cleavage, typically using a palladium catalyst, which cleaves the C-N bond and reduces the group to a methyl moiety. name-reaction.comorganic-chemistry.org This sequence has been successfully applied in the total synthesis of related natural products like 7-hydroxy-6-methoxy-1-methylisoquinoline, demonstrating its utility. cambridge.orgname-reaction.com
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Metalation | Strong base (e.g., Knochel-Hauser base) | Deprotonation at C1 position |
| 2 | Aminomethylation | Eschenmoser's salt | Introduction of a dimethylaminomethyl group |
| 3 | Quaternization | Iodomethane (CH3I) | Formation of a quaternary ammonium salt |
| 4 | Hydrogenolysis | H2, Palladium catalyst (e.g., Pd/C) | Cleavage to form the C1-methyl group |
Nitration and Subsequent Transformations
Once nitrated, the resulting nitro-isoquinoline derivative can undergo various further transformations. A common and highly useful reaction is the reduction of the nitro group to a primary amino group (-NH2). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H2 over a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., iron powder in hydrochloric acid). google.com The resulting amino-6-methoxy-1-methylisoquinoline is a versatile intermediate that can be further functionalized, for example, through diazotization reactions to introduce a wide array of other substituents. researchgate.net
Oxidation and Reduction Reactions for Ring Modifications
The isoquinoline ring system can be modified through both oxidation and reduction reactions to yield useful derivatives.
Oxidation: The nitrogen atom in the isoquinoline ring is susceptible to oxidation. Treatment of this compound with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding this compound N-oxide. mdpi.com The introduction of the N-oxide functionality alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitution reactions and enabling further derivatization. mdpi.com
Reduction: The pyridine (B92270) ring of the isoquinoline nucleus can be selectively reduced. Catalytic hydrogenation is a common method for this transformation, typically employing catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere. gatech.edursc.org This reaction converts this compound into 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. The resulting tetrahydroisoquinoline has a more flexible, non-aromatic nitrogen-containing ring and is a common structural motif in many natural products and pharmacologically active compounds.
Reactions with Methyl Schiff Bases and Acetylenedicarboxylates
The reactivity of the isoquinoline nucleus allows for cycloaddition and addition reactions with various reagents, leading to the formation of more complex polycyclic systems.
Reactions with Acetylenedicarboxylates: Isoquinolines are known to react with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). thieme-connect.com The reaction is believed to proceed through the formation of a zwitterionic or 1,4-dipolar intermediate, generated by the nucleophilic attack of the isoquinoline nitrogen onto one of the sp-hybridized carbons of DMAD. researchgate.netorganic-chemistry.org This intermediate can then undergo further intramolecular cyclization and rearrangement reactions to yield complex fused heterocyclic structures, such as benzoquinolizine derivatives. rsc.org
Reactions with Methyl Schiff Bases: Schiff bases (imines) can participate in cycloaddition reactions with heterocyclic systems. While specific examples involving this compound are not extensively detailed, the general reactivity pattern suggests the possibility of aza-Diels-Alder reactions. acs.org In such a reaction, the isoquinoline ring system (or a derivative) could act as the diene or dienophile component, reacting with a methyl Schiff base to form a new fused heterocyclic ring. These reactions provide a pathway to novel and complex nitrogen-containing polycyclic architectures. rsc.org
Intramolecular Nucleophilic Addition of α-Amino Carbanions to Arynes
A notable method for the synthesis of tetrahydroisoquinoline derivatives involves the intramolecular nucleophilic addition of α-amino carbanions to arynes. This approach provides a pathway to construct the isoquinoline core through the formation of a key carbon-carbon bond. A study has demonstrated the synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines utilizing this strategy. The process involves the in-situ generation of an aryne species, which then undergoes an intramolecular cyclization with a tethered α-amino carbanion. researchgate.net
This methodology has been successfully applied to N-Boc-protected amine substrates. However, it was observed that similar reactions attempted with Lewis-acid-complexed tertiary amines were unsuccessful, highlighting the specific substrate requirements for this transformation. researchgate.net The reaction proceeds through the deprotonation of the α-amino carbon, creating a nucleophilic carbanion that attacks the aryne intermediate, leading to the formation of the tetrahydroisoquinoline ring system.
Enantioselective Addition of Organometallic Compounds to 3,4-Dihydroisoquinoline
The development of enantioselective methods for the synthesis of isoquinoline derivatives is of paramount importance for accessing chiral molecules with specific biological activities. One such approach is the enantioselective addition of organometallic compounds to 3,4-dihydroisoquinolines. A rhodium-catalyzed reaction has been reported for the asymmetric synthesis of 1-aryl tetrahydroisoquinolines (THIQs) from 3,4-dihydroisoquinolinium tetraarylborates. acs.org
In this protocol, anionic tetraarylborates serve a dual role, acting as both prenucleophiles and stabilizers for the 3,4-dihydroisoquinolinium cations. This rhodium(I)-catalyzed method allows for the convergent synthesis of enantioenriched 1-aryl THIQs in good yields (up to 95%) and with high enantioselectivity (up to 97% ee). acs.org The utility of this method has been demonstrated through the formal synthesis of (-)-solifenacin and the facile synthesis of (-)-Cryptostyline I. acs.org
Synthesis of Specific Analogues and Intermediates
The versatility of the isoquinoline scaffold allows for the synthesis of a wide range of analogues and intermediates that are crucial for the development of new therapeutic agents and the total synthesis of complex natural products.
Synthesis of 7-Hydroxy-6-methoxy-1-methylisoquinoline
The synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline and its derivatives has been a subject of interest due to their potential as key intermediates for more complex molecules. One approach describes the synthesis of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, which serves as a key intermediate in a synthetic route towards the antitumor antibiotic CC-1065. rsc.org Another study reports on the synthesis of 7-hydroxy-6-methoxy-2-methyl-(4-hydroxy-3,5-dimethoxyphenethyl)-1,2,3,4-tetrahydro-isoquinoline, an intermediate in the synthesis of homapomorphine alkaloids. nih.gov
Synthesis of Dihydroisoquinoline Derivatives
Dihydroisoquinoline derivatives are important synthetic intermediates and exhibit a range of biological activities. The Bischler-Napieralski reaction is a classical and widely used method for the synthesis of 3,4-dihydroisoquinolines. mdpi.comorganicreactions.org This reaction involves the cyclodehydration of β-phenethylamides, typically using condensing agents like phosphorus pentoxide. organicreactions.org Microwave-assisted Bischler-Napieralski reactions have been developed to facilitate the production of substituted isoquinoline libraries. organic-chemistry.org
Another significant method is the Pomeranz-Fritsch cyclization, which can be modified to produce 1,2-dihydroisoquinolines. researchgate.net The combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been utilized for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com
| Reaction Type | Starting Materials | Product Type | Key Features |
| Bischler-Napieralski | β-phenethylamides | 3,4-Dihydroisoquinolines | Cyclodehydration reaction. |
| Pomeranz-Fritsch | Benzaldehydes and 2,2-diethoxyethylamine | Isoquinolines | Can be modified for dihydroisoquinolines. |
| Petasis Reaction & Pomeranz-Fritsch–Bobbitt Cyclization | Chiral aminoacetaldehyde acetal (B89532), boronic acid, glyoxylic acid | Tetrahydroisoquinoline-1-carboxylic acid | Diastereoselective synthesis. |
Synthesis of Tricyclic Isoquinoline Derivatives
Tricyclic isoquinoline derivatives represent a class of compounds with interesting biological properties, including potential antibacterial activity. A series of tricyclic isoquinoline-based compounds have been synthesized through the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (DMAD). uts.edu.aumdpi.com This reaction proceeds via a [2 + 3] cycloaddition to yield a tricyclic (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate scaffold. uts.edu.aumdpi.com
The study found that the cycloaddition was successful with aryl ether or unsubstituted 1-methyl-3,4-dihydroisoquinolines at the C-6 and C-7 positions. However, the reaction did not proceed with substrates containing amine, amide, or nitro moieties at the C-7 position. uts.edu.au
Precursors for Complex Natural Products (e.g., Aaptamine (B1664758), Lamellarins)
The this compound framework serves as a crucial building block for the synthesis of complex marine alkaloids with potent biological activities.
Aaptamine: 6,7-Dimethoxy-1-methylisoquinoline has been utilized as a starting material for the synthesis of aaptamine, a benzo[de] nih.govuts.edu.aunaphthyridine alkaloid. rsc.orgresearchgate.net The synthetic route involves nitration of the isoquinoline core at the C-8 position, followed by oxidation to a nitro aldehyde. Condensation with nitromethane (B149229) and subsequent dehydration yields a nitroethene intermediate. Finally, a reductive cyclization using iron in acetic acid furnishes the aaptamine skeleton. rsc.orgresearchgate.net
Lamellarins: Lamellarins are a group of pyrrole-derived alkaloids, many of which possess a fused polycyclic system that can be conceptually derived from isoquinoline precursors. nih.gov While direct synthesis from this compound is not the primary route, the structural motifs present in lamellarins, particularly the substituted phenyl rings and the nitrogen-containing heterocyclic core, share synthetic strategies with isoquinoline chemistry. The synthesis of lamellarins often involves the construction of a central pyrrole (B145914) ring and subsequent annulation reactions to build the complex pentacyclic framework. mdpi.com
Characterization Methodologies in Organic Synthesis
The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
¹H NMR spectroscopy reveals the chemical environment of protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on the isoquinoline core, a sharp singlet for the methoxy (B1213986) (-OCH₃) group protons, and another singlet for the methyl (CH₃) group protons at the 1-position.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show signals for the quaternary carbons and the protonated carbons of the aromatic rings, as well as distinct signals for the methoxy and methyl carbons nih.gov. The chemical shift of the methoxy carbon is typically around 55-56 ppm in aromatic systems nih.gov.
The following table presents characteristic ¹H and ¹³C NMR data for closely related methoxy-substituted isoquinoline derivatives.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
|---|---|---|
| Methyl 3-hydroxy-1,6-dimethoxyisoquinoline-4-carboxylate | 13.32 (s, 1H), 8.12 (d, 1H), 8.05 (d, 1H), 6.97 (dd, 1H), 4.17 (s, 3H), 4.08 (s, 3H), 3.94 (s, 3H) rsc.org | 172.82, 168.06, 165.01, 163.07, 139.63, 126.92, 114.39, 110.56, 105.44, 91.68, 55.21, 54.68, 52.45 rsc.org |
| Methyl 3-hydroxy-1-methoxy-6-methylisoquinoline-4-carboxylate | 13.32 (s, 1H), 8.42 (s, 1H), 8.10 (d, 1H), 7.19 (dd, 1H), 4.18 (s, 3H), 4.09 (s, 3H), 2.53 (s, 3H) rsc.org | 172.88, 167.45, 165.10, 143.16, 137.51, 125.70, 124.79, 124.00, 113.97, 91.57, 54.66, 52.34, 22.66 rsc.org |
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would show characteristic absorption bands corresponding to aromatic C-H stretching, C=C and C=N bond vibrations within the heterocyclic ring, and C-O stretching of the methoxy group uobasrah.edu.iq.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition through high-resolution mass spectrometry (HRMS) rsc.org.
Chemical Reactivity and Transformations of 6 Methoxy 1 Methylisoquinoline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.orglkouniv.ac.in Activating groups, which donate electron density, stabilize the carbocation intermediate and direct incoming electrophiles to the ortho and para positions. uci.edu Conversely, deactivating groups withdraw electron density, slowing the reaction rate and directing electrophiles to the meta position. lkouniv.ac.in
In the case of 6-methoxy-1-methylisoquinoline, the methoxy (B1213986) group at the C-6 position is an activating group, directing electrophiles to the ortho and para positions relative to itself. The isoquinoline (B145761) ring itself is generally electron-deficient, which can make electrophilic substitution challenging. However, the presence of the activating methoxy group facilitates these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is achieved using a nitrating agent like nitric acid, which introduces a nitro (NO₂) group onto the aromatic ring. masterorganicchemistry.com
Nucleophilic Reactions and Alkylations
Nucleophilic substitution reactions involve the attack of a nucleophile on an electron-deficient center, leading to the displacement of a leaving group. In the context of isoquinoline derivatives, these reactions are particularly relevant at positions activated by the ring nitrogen.
The C-1 position of the isoquinoline ring is susceptible to nucleophilic attack, especially when activated. For instance, 1-chloro-6-methoxyisoquinoline (B144245) can undergo nucleophilic substitution with phenol (B47542) in the presence of potassium hydroxide (B78521) to yield 6-methoxy-1-phenoxyisoquinoline. chemicalbook.com This highlights the reactivity of the C-1 position towards nucleophiles.
Alkylation, a specific type of nucleophilic reaction, can also be performed. For example, the synthesis of 4-substituted 2-quinolinones and quinolinethiones can be achieved through nucleophilic substitution of a 4-chloro group. mdpi.com While this example is for a quinolinone, it illustrates the principle of nucleophilic substitution on a related heterocyclic system.
Oxidation Processes Leading to Quinoline (B57606) Derivatives
The oxidation of isoquinoline derivatives can lead to the formation of various products, including quinoline derivatives, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of the methyl group at the C-1 position of 8-bromo-2,6-dimethylquinoline (B1381944) can be selectively achieved to form the corresponding carbaldehyde without oxidizing the methyl group at the 6-position under mild conditions. researchgate.net
A well-known method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of an aniline (B41778) derivative with glycerol, an oxidizing agent, and sulfuric acid. nbinno.com For example, 6-methoxy-8-nitroquinoline (B1580621) can be prepared from 3-nitro-4-aminoanisole using arsenic oxide as the oxidizing agent in a Skraup reaction. orgsyn.org
Furthermore, the oxidation of a tetrahydroquinoline precursor using an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system under microwave irradiation can lead to the formation of the corresponding quinoline derivative. mdpi.com
Reduction Pathways for Isoquinoline Ring System Modification
The isoquinoline ring system can be modified through various reduction reactions. Catalytic hydrogenation is a common method for reducing the heterocyclic ring. The specific product obtained depends on the catalyst, solvent, and reaction conditions.
For example, the reduction of an isoquinoline derivative can lead to the formation of a tetrahydroisoquinoline. This transformation is a key step in the synthesis of various natural products and pharmacologically active compounds.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de Several named rearrangement reactions are prominent in organic chemistry, including the Beckmann, Hofmann, and Curtius rearrangements. byjus.com
Beckmann Rearrangement: This reaction converts an oxime to an amide. byjus.com The rearrangement of the oxime of cyclohexanone (B45756) is a large-scale industrial process for the production of caprolactam, the precursor to nylon 6. byjus.com
Hofmann Rearrangement: This reaction transforms a primary amide into a primary amine with one fewer carbon atom. byjus.com
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. byjus.com
Carbocation rearrangements, such as hydride and methyl shifts, can also occur, particularly in SN1 reactions, to form a more stable carbocation intermediate. youtube.com
Metalation and Transmetalation Processes
Direct metalation of isoquinolines is a powerful tool for their functionalization. This process typically involves the use of a strong base to deprotonate a specific position on the ring, creating a carbanion that can then react with an electrophile. The C-1 position of the isoquinoline ring is often the most acidic and therefore the primary site of metalation. beilstein-journals.orgnih.gov
For instance, the direct metalation of 7-benzyloxy-6-methoxyisoquinoline at the C-1 position can be achieved using a Knochel–Hauser base (TMPZnCl·LiCl). The resulting organometallic intermediate can then undergo various reactions, such as cuprate-mediated methylation. beilstein-journals.orgnih.gov This approach has been utilized in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgnih.govnih.gov
Transmetalation, the exchange of a metal between two organometallic compounds, can also be employed to generate different reactive species.
Hydrogenolysis Reactions
Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. This reaction is often catalyzed by a transition metal, such as palladium or platinum.
In the context of isoquinoline chemistry, hydrogenolysis is a useful method for deprotection. For example, benzyl (B1604629) groups, which are often used as protecting groups for hydroxyl and amino functionalities, can be removed by hydrogenolysis. beilstein-journals.orgnih.gov In a novel synthetic route to 7-hydroxy-6-methoxy-1-methylisoquinoline, a key step involves the hydrogenolysis of a tertiary benzylamine, formed by quenching a metalated intermediate with Eschenmoser's salt, to introduce the methyl group at the C-1 position. beilstein-journals.orgnih.gov This method serves as an alternative to direct methylation. beilstein-journals.orgnih.gov
Investigations into Biological Activities and Molecular Interactions
General Biological Activities of Isoquinoline (B145761) Derivatives
Isoquinoline alkaloids and their synthetic derivatives exhibit a remarkable breadth of biological activities, which has established them as privileged scaffolds in medicinal chemistry and drug development. wisdomlib.orgrsc.org These compounds are derived from amino acid building blocks, primarily tyrosine or phenylalanine, leading to a wide range of structural diversity. nih.gov
Historically, herbal plants rich in isoquinoline alkaloids have been used in traditional medicine for their analgesic and anti-inflammatory effects. nih.gov Modern scientific investigations have confirmed and expanded upon these initial observations, identifying a wide spectrum of pharmacological properties. These include antitumor, antimicrobial, neuroprotective, anti-inflammatory, antiviral, and antifungal activities. wisdomlib.orgrsc.orgnih.govresearchgate.net The specific biological effect of an isoquinoline derivative is highly dependent on its chemical structure and substitutions on the core ring system. wikipedia.org For instance, the opium alkaloids, a well-known subgroup, can possess sedative and analgesic properties, while others like papaverine (B1678415) act as antispasmodics. wikipedia.org The continuous discovery of new isoquinoline alkaloids from natural sources and the synthesis of novel derivatives fuel ongoing research into their potential therapeutic applications. rsc.orgnih.gov
Exploration of Antitumor Activity in Research Models
The anticancer potential of isoquinoline derivatives is a significant area of research. nih.govresearchgate.net Studies based on in vitro and in vivo models have demonstrated that these compounds can exert potent cytotoxic effects against various cancer cell lines. nih.govnih.gov The mechanisms underlying their antitumor activity are diverse and often multifaceted.
Key mechanisms of action identified in research include:
Induction of Cell Cycle Arrest: Many isoquinoline alkaloids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov
Apoptosis Induction: These compounds can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells. nih.govresearchgate.net
Autophagy Modulation: Isoquinoline derivatives can influence autophagy, a cellular process of self-degradation, which can lead to cell death in cancer models. nih.gov
Inhibition of Tubulin Polymerization: Some derivatives disrupt the cellular microtubular structure by inhibiting the polymerization of tubulin, which is essential for cell division. nih.govresearchgate.net This action leads to mitotic arrest and subsequent apoptosis. nih.gov
DNA and Protein Interactions: The anticancer effects can also be attributed to their ability to bind to DNA or proteins and inhibit the activity of crucial enzymes. nih.govresearchgate.net
| Compound Type | Mechanism of Antitumor Activity | Reference |
|---|---|---|
| Sanguinarine | Causes microtubule depolymerization through tubulin binding. | nih.gov |
| Noscapine | Exhibits high tubulin-binding activity, leading to mitotic arrest and apoptosis. | nih.gov |
| Chelidonine | Disrupts microtubular structure and inhibits tubulin polymerization. | nih.gov |
| Berberrubine | Induces topoisomerase II-mediated DNA cleavage. | nih.gov |
Neuroprotective Effects
Neuronal injury and apoptosis are central features of many neurodegenerative diseases. nih.govmdpi.com Isoquinoline alkaloids have emerged as a class of compounds with significant neuroprotective potential, capable of mitigating nerve cell damage through various mechanisms. nih.govmdpi.comnih.gov
Research has shown that the neuroprotective effects of isoquinoline derivatives are often linked to their ability to:
Reduce Oxidative Stress: Many of these compounds possess antioxidant properties. mdpi.com They can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which scavenge harmful free radicals and protect nerve cells from oxidative damage. mdpi.comnih.gov The presence of hydroxy and methylenedioxy functional groups on the isoquinoline structure appears to enhance these antioxidant capabilities. mdpi.com
Alleviate Inflammation: Neuroinflammation is a key contributor to neurodegenerative processes. Isoquinoline alkaloids like berberine (B55584) and tetrandrine (B1684364) can inhibit the production of pro-inflammatory molecules such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2), thereby reducing inflammatory injury to neurons. mdpi.comnih.gov
Regulate Autophagy: They can modulate the process of autophagy, which is critical for cellular homeostasis. For example, tetrahydropalmatine (B600727) has been found to reduce excessive autophagy levels following ischemia-reperfusion injury by reactivating the PI3K/AKT/mTOR signaling pathway. mdpi.comnih.gov
Notably, the endogenous brain amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), a compound structurally related to 6-Methoxy-1-methylisoquinoline, has demonstrated stereoselective neuroprotective action against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. researchgate.net This protection is thought to be mediated indirectly through antioxidant mechanisms. researchgate.net
Anti-inflammatory Properties
The anti-inflammatory activity of isoquinoline derivatives is well-documented and contributes to their broad therapeutic potential. wisdomlib.orgnih.govresearchgate.netresearchgate.net These compounds can effectively suppress inflammatory responses by targeting key signaling pathways and mediators involved in inflammation. nih.govnih.gov
Studies in microglial cells, which play a central role in neuroinflammation, have shown that novel isoquinoline-1-carboxamide (B73039) derivatives can potently suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). nih.gov The mechanism for this suppression often involves the inhibition of the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov By preventing the nuclear translocation of NF-κB, these compounds can attenuate the expression of inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.govnih.gov Some isoquinoline alkaloids also exhibit the ability to reverse the suppression of the anti-inflammatory cytokine IL-10. nih.gov
Antimicrobial Properties
The isoquinoline scaffold is an attractive structural motif for the development of new antimicrobial agents. mdpi.commdpi.com A wide variety of natural and synthetic isoquinoline derivatives have demonstrated potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.netmdpi.comnih.gov
The antimicrobial action of these compounds can be bactericidal (killing bacteria) and is effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Preliminary mechanistic studies suggest that some alkynyl isoquinolines exert their effect by perturbing the bacterial cell wall and nucleic acid biosynthesis. mdpi.com The structure-activity relationship is critical, with different functional groups and substitutions on the isoquinoline core leading to varied potency and spectrum of activity. nih.gov For example, certain ester and carbamate (B1207046) derivatives of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown remarkable and broad-range bactericidal activity. nih.gov
| Compound Series | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 | mdpi.com |
| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 | mdpi.com |
| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 | mdpi.com |
| Alkynyl Isoquinoline (HSN584) | Staphylococcus aureus (MRSA) | 0.5 | mdpi.com |
| Alkynyl Isoquinoline (HSN739) | Staphylococcus aureus (MRSA) | 0.5 | mdpi.com |
Interactions with Specific Biological Targets
The biological effects of isoquinoline derivatives are often mediated by their interaction with specific protein targets, particularly enzymes.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase inhibitors (MAOIs) are a class of drugs that block the action of MAO enzymes, which are responsible for breaking down neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. drugs.comwikipedia.org By inhibiting these enzymes, MAOIs increase the levels of these neurotransmitters in the brain. drugs.com Research has indicated that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound closely related to this compound, possesses MAO-inhibiting properties, which may contribute to its neuroprotective effects. mdsabstracts.org
Protein Arginine Methyltransferase 3 (PRMT3) Inhibition: PRMT3 is an enzyme that catalyzes the methylation of arginine residues on various proteins and is essential for processes like ribosome maturation. nih.govnih.gov The isoquinoline scaffold has been successfully utilized as a starting point for developing potent and selective inhibitors of PRMT3. Through structure-based optimization, researchers have discovered allosteric inhibitors of PRMT3, meaning they bind to a site on the enzyme other than the active site to modulate its activity. nih.govnih.gov One such chemical probe, SGC707, is a potent and highly selective PRMT3 inhibitor with an IC50 value of 31 nM. nih.govmedchemexpress.com The discovery of these complex isoquinoline-based inhibitors highlights the utility of this chemical structure in designing specific enzyme-targeted agents. nih.gov
Receptor Binding Interactions (e.g., Fibroblast Growth Factor Receptor, Epithelial Growth Factor Receptor, Adrenergic Receptors)
Detailed studies specifically characterizing the binding interactions of this compound with Fibroblast Growth Factor Receptors (FGFRs) and Epithelial Growth Factor Receptors (EGFRs) are not extensively detailed in the reviewed scientific literature. While the broader class of compounds containing cyclic ether derivatives has been identified in various bioactive molecules that interact with targets like fibroblast growth receptors, a direct interaction for this compound is not specified researchgate.net.
Regarding adrenergic receptors, research into the broader family of simple isoquinoline alkaloids provides some context. For instance, the related simple isoquinoline alkaloid heliamine is known to interact with adrenergic receptors researchgate.net. However, direct binding assays and affinity values for this compound with adrenergic receptor subtypes have not been specifically reported in the available literature.
Nucleic Acid Interactions
The isoquinoline alkaloid family is noted for its potential to interact with nucleic acids, a characteristic that contributes to the therapeutic potential of many compounds in this class acs.org. The general mechanisms for these interactions often involve the planar aromatic rings of the isoquinoline structure inserting between the base pairs of DNA (intercalation) or binding to the grooves of the DNA helix. While these interactions are established for the broader class of isoquinoline alkaloids, specific studies detailing the binding mode, affinity, and sequence preference of this compound with DNA or RNA are not available in the reviewed literature.
Interference with FtsZ Polymerization
There is no information available in the reviewed scientific literature to suggest that this compound interferes with the polymerization of the FtsZ protein, a key component in bacterial cell division.
Mechanisms of Action at a Molecular Level
The precise molecular mechanisms of action for this compound are not well-defined in the existing literature. Based on the activities of related compounds, it is plausible that its biological effects could stem from interactions with various molecular targets . The broader family of isoquinoline alkaloids is known for a wide range of biological activities, including interactions with receptors and nucleic acids researchgate.netacs.org. However, without specific studies on this compound, its detailed mechanism remains to be elucidated.
Structure Activity Relationship Sar Studies
Impact of Methoxy (B1213986) and Hydroxyl Substituents on Bioavailability and Target Interaction
The presence and position of methoxy (–OCH₃) and hydroxyl (–OH) groups on the isoquinoline (B145761) core are pivotal in determining the molecule's pharmacokinetic and pharmacodynamic properties. These substituents significantly influence lipophilicity, metabolic stability, and the ability to form hydrogen bonds with biological targets.
The metabolic conversion of a methoxy group to a hydroxyl group via O-demethylation is a common phase I metabolic reaction. This transformation can drastically alter a compound's activity by introducing a polar, hydrogen-bonding hydroxyl group where a more hydrophobic methyl ether group was previously located nih.gov. The impact of this conversion depends on the specific biological target. If the target's binding pocket is hydrophobic, replacing a methoxy with a hydroxyl group can decrease affinity. Conversely, if the binding pocket contains amino acid residues that can act as hydrogen bond acceptors or donors, the new hydroxyl group may form strong interactions, potentially enhancing the compound's potency nih.gov.
In the context of tetrahydroisoquinoline-based dopamine (B1211576) D₃ receptor ligands, the substitution pattern on the aromatic ring plays a crucial role in binding affinity. Studies have shown that analogs containing a 6-methoxy-7-hydroxy motif on the tetrahydroisoquinoline ring exhibit more favorable affinity for the D₃ receptor compared to their 6,7-dimethoxy counterparts nih.gov. Molecular modeling suggests this is because the 7-hydroxy group can form two hydrogen bonds with the Ser192 residue of the receptor, whereas the 6,7-dimethoxy compounds can only form one, leading to weaker binding nih.gov. This highlights the superior hydrogen-bonding capability of the hydroxyl group over the methoxy group in specific receptor interactions.
Influence of Substituent Position and Type on Biological Activities (e.g., cytotoxic activities)
The biological activity of isoquinoline derivatives, particularly their cytotoxicity against cancer cells, is highly sensitive to the type and position of substituents on the heterocyclic ring system. Numerous studies have demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.
The position of substituents is a critical determinant of cytotoxic efficacy. For instance, in a series of aminoisoquinoline-5,8-quinone derivatives, it was found that substituting an alkylamino group at the C-6 position of the quinone pharmacophore resulted in a greater enhancement of antitumor activity compared to substitution at the C-7 position nih.gov. This suggests that the C-6 position is more critical for the molecule's interaction with its cytotoxic target. Similarly, for quinoline (B57606) derivatives, the presence of a methoxy group at the C-6 position has been associated with potent antiplasmodial activity mdpi.com.
The nature of the substituent is equally important. The introduction of nitrogen-containing substituents into the isoquinolinequinone core generally increases cytotoxic activity compared to the unsubstituted parent compound nih.gov. A wide variety of isoquinoline alkaloids, such as chelerythrine (B190780) and sanguinarine, exhibit potent cytotoxic effects across multiple cancer cell lines, underscoring the importance of the specific alkaloid structure semanticscholar.orgnih.govresearchgate.netnih.gov.
The table below summarizes the cytotoxic activities of several substituted isoquinoline and quinoline derivatives, illustrating the influence of different substitution patterns.
| Compound/Class | Substituents | Cell Line(s) | Activity (IC₅₀) | Reference |
| Sanguinarine | Benzophenanthridine | FaDu, SCC-25, etc. | 0.11–0.54 µg/mL | nih.gov |
| Chelerythrine | Benzophenanthridine | FaDu, SCC-25, etc. | 0.14–0.46 µg/mL | nih.gov |
| 7-Alkylaminoisoquinolinequinone | Alkylamino at C-7 | AGS, SK-MES-1, etc. | Varies | nih.gov |
| 6-Alkylaminoisoquinolinequinone | Alkylamino at C-6 | AGS, SK-MES-1, etc. | Up to 7x more potent than C-7 isomer | nih.gov |
| BAPPN | 11-(1,4-bisaminopropylpiperazinyl) on an indolo[2,3-b]quinoline core | HepG2, MCF-7 | 3.3 µg/mL, 3.1 µg/mL | mdpi.com |
| Imidazoquinazoline derivative 5a | 4-chloroacetylamino-7,8-dimethoxy-1-phenyl | MCF7 | 10.6 µM | mdpi.com |
This table is for illustrative purposes and summarizes data from different studies.
These examples demonstrate that the cytotoxic profile of an isoquinoline derivative is a complex function of its substitution pattern, with specific positions on the core structure being more amenable to modifications that enhance activity.
Design and Synthesis for SAR Exploration
The exploration of structure-activity relationships for isoquinoline derivatives relies on the strategic design and synthesis of analog libraries. By systematically modifying the core structure and its substituents, medicinal chemists can probe the chemical space to identify key structural features required for a desired biological activity.
Several synthetic strategies are employed to generate diverse isoquinoline analogs. For example, the Doebner reaction provides a straightforward method for preparing 6-methoxy-2-arylquinoline-4-carboxylic acids, which can serve as precursors for further modifications, such as reduction to alcohols or conversion to esters nih.gov. Another versatile method is the Ugi-azide reaction, which can be used to introduce diverse side chains and build complex molecules, as demonstrated in the synthesis of 6-methoxyquinoline-tetrazole hybrids mdpi.com.
A typical synthetic campaign for SAR exploration involves:
Scaffold Selection: Choosing a core structure, like the isoquinoline or quinoline ring system.
Substituent Variation: Introducing a variety of functional groups at different positions. This includes changing alkyl chains, adding electron-donating or electron-withdrawing groups, and altering steric bulk.
Linker Modification: For compounds with multiple domains, the linker connecting them is often varied in length, flexibility, and chemical nature.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to probe their importance.
Through this iterative cycle of design, synthesis, and biological testing, a detailed SAR model can be constructed, guiding the development of more potent and selective therapeutic agents.
Comparative Analysis of Isoquinoline Derivatives in SAR Contexts
A comparative analysis of different classes of isoquinoline derivatives reveals both common SAR principles and scaffold-specific nuances. The effect of a particular substituent can vary significantly depending on the core isoquinoline structure (e.g., fully aromatic isoquinoline, partially reduced tetrahydroisoquinoline, or more complex fused systems like isoquinolinequinones) and the biological target being investigated.
In the context of cytotoxicity, the mechanism of action often dictates the SAR. For isoquinolinequinones, which can generate reactive oxygen species or act as intercalating agents, substitutions on the quinone ring are critical nih.gov. In contrast, for indolo[2,3-b]quinolines, which may act as topoisomerase II inhibitors, the tetracyclic planar structure and the nature of side chains that influence DNA binding are paramount mdpi.com.
The table below provides a comparative overview of key SAR findings across different isoquinoline derivative classes.
| Isoquinoline Class | Key SAR Findings | Biological Target/Activity | Reference |
| Tetrahydroisoquinolines | A 7-hydroxyl group is superior to a 7-methoxy group for receptor binding due to enhanced H-bonding. | D₃ Receptor Affinity | nih.gov |
| Isoquinolinequinones | Substitution at C-6 has a greater impact on activity than at C-7. Nitrogen substituents enhance cytotoxicity. | Cytotoxicity | nih.gov |
| 6-Methoxyquinolines | Hydroxymethyl group at C-4 is key for activity. The 6-methoxy group is a common feature in active compounds. | P-gp Inhibition | nih.gov |
| Indolo[2,3-b]quinolines | The planar tetracyclic system is important for DNA binding. Side chains at C-11 significantly modulate cytotoxic potency. | Cytotoxicity / Topo II Inhibition | mdpi.com |
| Dimeric Quinoline Alkaloids | Stereochemistry at the C-3 position is the primary determinant of potency differences between isomers. | Antimycobacterial Activity | mdpi.com |
This comparative analysis demonstrates that while general principles such as the role of lipophilicity and hydrogen bonding are broadly applicable, the specific SAR for any given isoquinoline series is highly dependent on the molecular scaffold and the biological context. A deep understanding of these relationships is essential for the rational design of new therapeutic agents based on the versatile isoquinoline framework.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. While specific DFT studies exclusively on 6-Methoxy-1-methylisoquinoline are not extensively documented in publicly available literature, the principles and findings from research on analogous quinoline (B57606) and isoquinoline (B145761) derivatives provide a strong framework for understanding its molecular characteristics.
DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of such compounds in the gas phase, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. acadpubl.eu From this optimized structure, a variety of molecular and reactivity descriptors can be calculated.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests a more reactive molecule. For isoquinoline derivatives, the HOMO is typically distributed over the isoquinoline ring system, while the LUMO may be similarly located, indicating the regions most susceptible to electrophilic and nucleophilic attack. acadpubl.eunih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). acadpubl.eu These parameters are invaluable for comparing the reactivity of different derivatives and for predicting their behavior in chemical reactions. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. nih.gov In molecules like this compound, the electronegative nitrogen and oxygen atoms are expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic attack and hydrogen bond acceptance.
Table 1: Calculated Molecular Properties of a Representative Methoxyquinoline Derivative (2-(4-methoxybenzyloxy)-4-methylquinoline) using DFT
| Property | Calculated Value |
| HOMO Energy | |
| LUMO Energy | |
| Energy Gap (HOMO-LUMO) | |
| Electronegativity (χ) | |
| Chemical Hardness (η) | |
| Chemical Softness (S) | |
| Electrophilicity Index (ω) | |
| Note: Specific values for this compound are not available in the provided search results. The table is illustrative based on data for a related compound. Data would be populated from specific DFT studies if available. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interactions. nih.govnih.gov For this compound and its analogs, molecular docking studies can identify potential biological targets and elucidate the key interactions that govern their binding affinity.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the most stable binding pose, which is typically the one with the lowest binding energy. nih.gov The binding energy is a measure of the affinity between the ligand and the target.
Studies on various isoquinoline and quinoline derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes involved in cancer and viral replication. nih.govmdpi.commdpi.com For instance, isoquinoline alkaloids have been investigated as inhibitors of the RNA-dependent RNA polymerase (RdRp) of viruses and human NAD(P)H dehydrogenase [quinone 1]. nih.govmdpi.com Docking studies reveal the specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. These interactions are critical for the stability of the ligand-protein complex.
While specific docking studies on this compound are not detailed in the provided results, it is plausible that this compound could be docked into the active sites of targets known to bind other isoquinoline alkaloids. The methoxy (B1213986) and methyl groups on the isoquinoline core would influence its binding mode and affinity.
Table 2: Illustrative Molecular Docking Results for an Isoquinoline Derivative with a Biological Target
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| DNA Gyrase | Quinoline Derivative 9 | -9.3 | |
| Human NAD(P)H Dehydrogenase (quinone 1) | Quinoline Derivative 9 | -9.1 | |
| Zika Virus RdRp | Cassiarin D | -150.7 kJ/mol | |
| Note: This table presents data for related quinoline and isoquinoline derivatives to illustrate the type of information obtained from molecular docking studies. nih.govmdpi.com Specific data for this compound is not available in the search results. |
Cheminformatics and In Silico Screening Approaches
Cheminformatics combines computational methods with chemical information to support drug discovery and development. nih.gov In silico screening, a key component of cheminformatics, involves the use of computational tools to screen large libraries of chemical compounds to identify those with a high probability of having a desired biological activity. mdpi.com These approaches are significantly faster and more cost-effective than traditional high-throughput screening.
For a compound like this compound, cheminformatics tools can be used in several ways. Databases of known bioactive molecules containing the isoquinoline scaffold can be analyzed to identify structure-activity relationships (SAR). nih.gov This involves identifying the structural features that are consistently associated with a particular biological activity. For example, analysis of isoquinoline alkaloids has shown that the presence of a quaternary nitrogen atom can be essential for antiviral activity. mdpi.com
Virtual screening campaigns can be conducted where large chemical databases are computationally screened against a specific biological target. mdpi.com This can be done using either ligand-based or structure-based methods. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. In structure-based virtual screening, molecular docking is used to assess the binding of each compound in a library to the target's active site.
The physicochemical properties of this compound, such as its molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors, can be calculated using cheminformatics tools. These properties are important for predicting its drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Theoretical Observations on Reaction Mechanisms
Theoretical chemistry provides valuable insights into the mechanisms of chemical reactions, including those used to synthesize complex molecules like this compound. The synthesis of the isoquinoline core can be achieved through several classic named reactions, and computational studies can help to elucidate the transition states and reaction pathways involved.
The Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines, which are direct precursors to isoquinolines. wikipedia.org This reaction involves the cyclization of a β-phenylethylamide, typically promoted by a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. Theoretical studies can model the intermediates and transition states of this cyclization process.
Another important synthetic route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. youtube.com Computational studies of the Pictet-Spengler reaction mechanism can clarify the role of the acid catalyst and the energetics of the ring-closure step. youtube.com Similarly, the Pomeranz–Fritsch reaction, which uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring system, has been studied computationally. wikipedia.orgnih.gov These theoretical investigations have shed light on the reaction conditions and the factors that influence the reaction rate and yield. nih.gov
Table 3: Common Synthetic Routes to the Isoquinoline Core
| Reaction Name | Reactants | Key Features |
| Bischler-Napieralski Reaction | β-Phenylethylamine and an acylating agent | Cyclodehydration to form a 3,4-dihydroisoquinoline. wikipedia.org |
| Pictet-Spengler Reaction | β-Arylethylamine and an aldehyde/ketone | Acid-catalyzed cyclization. youtube.com |
| Pomeranz–Fritsch Reaction | Benzaldehyde and an aminoacetoaldehyde acetal | Acid-catalyzed formation of the isoquinoline ring. wikipedia.org |
| Pictet-Gams Reaction | Hydroxylated β-phenylethylamine | Similar to Bischler-Napieralski but with an in-situ dehydration. wikipedia.org |
Research Applications and Future Directions
Utilization as a Building Block in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as the fundamental components for constructing more complex molecular architectures. sigmaaldrich.com The 6-Methoxy-1-methylisoquinoline structure represents a key building block in the synthesis of more elaborate molecules. Its inherent chemical functionalities—the nucleophilic nitrogen atom, the activated aromatic ring system, and the methyl group at the 1-position—provide multiple reaction sites for further chemical modification. Synthetic chemists utilize these features to assemble complex heterocyclic systems and novel molecular scaffolds. researchgate.netthieme.de For instance, the core structure can be elaborated through reactions that modify the substituent at the C-1 position or by functionalizing the benzene (B151609) ring, leading to a diverse array of derivatives for further investigation.
Role in the Development of Research Tools and Probes
Chemical probes are essential tools for interrogating biological systems and validating drug targets. The development of potent and selective probes is a critical step in chemical biology and drug discovery. nih.gov The isoquinoline (B145761) framework is a privileged structure that is often incorporated into the design of such tools. Derivatives of this compound can be functionalized to create specialized probes, such as fluorescently labeled molecules for imaging studies or biotinylated derivatives for affinity-based protein profiling. These research tools help elucidate the mechanism of action of bioactive molecules and identify their cellular targets.
Strategies for Building Isoquinoline Compound Libraries for Research
The generation of small molecule libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new hit molecules. nih.gov Several strategies have been developed to efficiently produce libraries of substituted isoquinolines. These methods often begin with beta-arylethylamine derivatives, which can be cyclized using microwave-assisted variants of the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov An alternative and highly efficient route involves the preparation and subsequent activation of isoquinolin-1(2H)-ones, which allows for rapid diversification at the C1- and C4-positions. nih.gov Another innovative approach, termed "fragment merging by design," has been used to build extensive libraries of isoquinoline derivatives. researchoutreach.org This strategy involves screening mono-substituted isoquinoline fragments and then merging identified "hit" fragments onto a single isoquinoline ring to rapidly generate potent molecules. researchoutreach.org
| Synthesis Strategy | Description | Key Features |
| Bischler-Napieralski Reaction | Cyclization of substituted β-arylethylamine derivatives. | Microwave-assisted variants enhance speed. |
| Pictet-Spengler Reaction | Similar to the above, involves cyclization of β-arylethylamines. | Generates tetrahydroisoquinolines which can be oxidized. nih.gov |
| Isoquinolin-1(2H)-one Activation | A practical and efficient route to C1- and C4-substituted isoquinolines. nih.gov | Allows for rapid library generation. |
| Fragment Merging by Design | Hit fragments from a library screen are merged into a single molecule. researchoutreach.org | Enables rapid development of potent compounds without initial structural data. researchoutreach.org |
Exploration of Potential for Drug Lead Discovery (non-clinical)
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govresearchgate.net Consequently, derivatives of this compound are actively explored as potential leads in non-clinical drug discovery programs. For example, a series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been investigated as positive allosteric modulators (PAMs) of the GLP-1 and GIP receptors, which are important targets for the treatment of diabetes. nih.gov In another area, 6-methoxy-2-arylquinoline analogues have been designed and synthesized as potential inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov These non-clinical studies aim to identify promising lead compounds that can be further optimized for potency and selectivity. drugdiscoverychemistry.com
| Investigated Derivative Class | Biological Target/Application | Research Focus |
| 6-Methoxy-3,4-dihydro-1H-isoquinolines | GLP-1R and/or GIPR | Positive allosteric modulators for potential diabetes treatment. nih.gov |
| 6-Methoxy-2-arylquinolines | P-glycoprotein (P-gp) | Inhibitors to overcome multidrug resistance in cancer. nih.gov |
Emerging Synthetic Methodologies and Their Implications for Research
Recent advances in synthetic organic chemistry have provided new and more efficient ways to construct the isoquinoline core. nih.gov Modern methods are moving beyond traditional name reactions toward more sustainable and versatile strategies, such as those involving transition-metal-catalyzed C-H activation and multi-component reactions. researchgate.netorganic-chemistry.org For instance, rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes followed by cyclization with an alkyne allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Other emerging techniques include visible-light-mediated syntheses from isocyanides and transition-metal-free reactions that provide straightforward access to the isoquinoline skeleton under mild conditions. organic-chemistry.org These innovative methodologies make key building blocks like this compound and its derivatives more accessible, accelerating the pace of research and enabling the exploration of a wider chemical space in drug discovery. mdpi.com
Perspectives on Underexplored Biological Interactions
The isoquinoline scaffold is a well-established pharmacophore present in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. However, the specific compound This compound remains significantly understudied in terms of its biological interactions and potential therapeutic applications. While its natural product analog, 7-hydroxy-6-methoxy-1-methylisoquinoline, has been isolated, there is a notable absence of reported biological activity data for either compound. This presents a compelling opportunity for future research to explore the pharmacological potential of this particular substitution pattern on the isoquinoline core.
The broader class of isoquinoline alkaloids is known to exhibit a diverse range of biological effects, including but not limited to, antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. This extensive bioactivity profile of the parent scaffold strongly suggests that this compound could possess latent therapeutic properties that are yet to be discovered. The introduction of a methyl group at the C1 position and a methoxy (B1213986) group at the C6 position can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with biological targets in ways that differ from other more extensively studied isoquinolines.
Future research should be directed towards a systematic evaluation of this compound across a variety of biological assays. Drawing parallels from the known activities of other isoquinoline derivatives, several avenues warrant investigation. For instance, many isoquinoline alkaloids demonstrate potent antimicrobial and antifungal properties. A primary area of exploration should, therefore, be the assessment of this compound against a panel of pathogenic bacteria and fungi.
Furthermore, the isoquinoline nucleus is a common feature in compounds that interact with the central nervous system. The potential for this compound to modulate neurotransmitter receptors, ion channels, or enzymes within the CNS has not been explored. Given that minor structural modifications to the isoquinoline core can drastically alter CNS activity, investigating the neuropharmacological profile of this compound is a logical and potentially fruitful direction.
In silico modeling and target prediction studies could serve as a valuable preliminary step to guide experimental investigations. Computational approaches can help identify potential protein targets based on structural similarity to known ligands, thereby prioritizing experimental screening efforts. For example, docking studies could reveal potential interactions with enzymes such as kinases or proteases, which are common targets for isoquinoline-based inhibitors.
Q & A
Q. What are the standard synthetic routes for 6-Methoxy-1-methylisoquinoline, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization of appropriately substituted precursors, such as β-phenethylamine derivatives, under acidic or catalytic conditions. For example, Bischler-Napieralski cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) is a common method. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of reagents. Lower temperatures (e.g., 0–5°C) may minimize side reactions like over-oxidation, while polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
Q. How should researchers characterize the purity and identity of this compound?
Key analytical techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy group at C6, methyl at N1) via characteristic shifts (e.g., δ 3.8–4.0 ppm for OCH₃, δ 2.5–3.0 ppm for N-CH₃) .
- HPLC/MS : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis : Verify molecular formula (C₁₁H₁₃NO₂) with ≤0.3% deviation .
Q. What safety protocols are critical when handling this compound?
Due to potential neurotoxicity and irritancy:
- Use PPE (gloves, lab coat, goggles) in a fume hood.
- Store in airtight containers at 2–8°C to prevent degradation.
- Dispose of waste via halogenated solvent disposal protocols, as recommended in Safety Data Sheets (SDS) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
- Variable-temperature NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures.
- DFT calculations : Compare theoretical and experimental spectra to validate structural assignments.
- Synchrotron XRD : Resolve ambiguities in bond lengths/angles with high-resolution data .
Q. What mechanistic insights explain the antimicrobial activity of this compound analogs?
The methoxy and methyl groups enhance lipophilicity, facilitating membrane penetration. In vitro studies suggest inhibition of bacterial DNA gyrase (IC₅₀ ~5–10 µM) and disruption of biofilm formation. Structure-activity relationship (SAR) studies show that replacing the methoxy group with hydroxyl reduces activity due to decreased bioavailability .
Q. How can synthetic methodologies be optimized to reduce racemization in chiral this compound derivatives?
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclization.
- Low-temperature conditions : Minimize thermal racemization (<0°C).
- Chiral HPLC : Monitor enantiomeric excess (ee) during purification .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (∼2.5), bioavailability (∼70%), and CYP450 interactions.
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding affinities to targets like acetylcholinesterase or kinase enzymes .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in biological assays involving this compound?
Q. What are the limitations of using this compound as a fluorescent probe in cellular imaging?
- Photobleaching : Mitigate with antifade reagents (e.g., p-phenylenediamine).
- Autofluorescence interference : Optimize excitation/emission filters (e.g., λex 350 nm, λem 450 nm).
- Cellular toxicity : Validate viability via MTT assays at working concentrations (≤50 µM) .
Methodological Challenges
Q. How can researchers differentiate this compound from its structural analogs (e.g., 6-hydroxy or 7-methoxy derivatives)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
